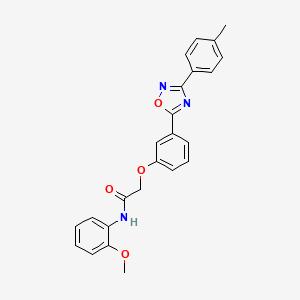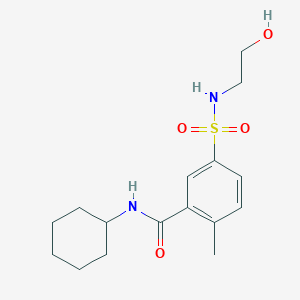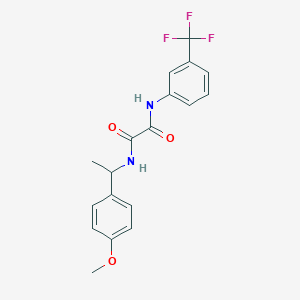
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a non-competitive inhibitor of TRPV1 by binding to a specific site on the channel. This binding results in the stabilization of the closed state of the channel, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated a reduction in calcium influx, the inhibition of neuropeptide release, and the attenuation of nociceptive responses. In vivo studies have shown a reduction in pain behavior in animal models of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its specificity for TRPV1. This allows researchers to selectively manipulate the activity of this channel without affecting other ion channels or receptors. However, one limitation of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is its relatively low potency, which requires the use of higher concentrations in experiments.
Zukünftige Richtungen
There are several future directions for the study of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and its potential therapeutic applications. One direction is the exploration of its efficacy in different disease models, such as cancer and diabetes. Another direction is the development of more potent analogs of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide that can be used at lower concentrations. Additionally, the elucidation of the crystal structure of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide bound to TRPV1 could provide insights into the mechanism of action of this compound and aid in the development of more potent inhibitors.
Synthesemethoden
The synthesis of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves a multi-step process that requires the use of several reagents and solvents. The process starts with the reaction of 4-methoxyphenethylamine with 3-trifluoromethylbenzoyl chloride, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied in the field of ion channel research, specifically in the context of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and has been implicated in various diseases such as chronic pain, inflammation, and cancer. N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to inhibit TRPV1 activity, making it a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZKWVOMOGSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

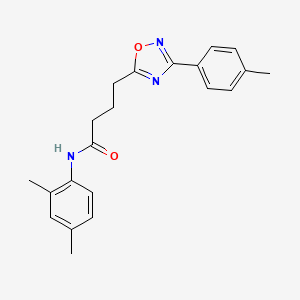


![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)


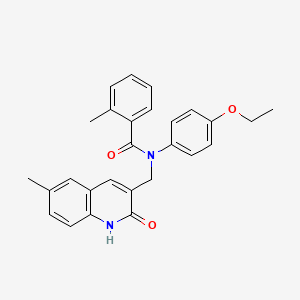

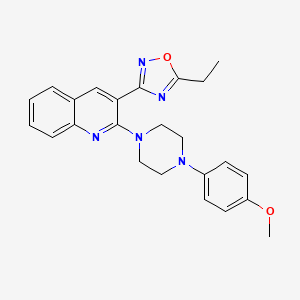
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)
